2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole
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Overview
Description
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a chloro-substituted methylpropyl group and an ethyl group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole typically involves the reaction of 1-chloro-2-methylpropyl chloroformate with an appropriate oxazole precursor. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-chloro-2-methylpropyl chloroformate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the oxazole .
Scientific Research Applications
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxazole ring can engage in various chemical interactions. These interactions can affect biological pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- Acetochloro-beta-D-glucose
- 2-Acetyl-4-bromothiophene
- 5-Amino-2-bromobenzoic acid
Uniqueness
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H14ClNO |
---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole |
InChI |
InChI=1S/C9H14ClNO/c1-4-7-5-12-9(11-7)8(10)6(2)3/h5-6,8H,4H2,1-3H3 |
InChI Key |
ZLOOCIWRGAZUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)C(C(C)C)Cl |
Origin of Product |
United States |
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